molecular formula C20H30O6 B586600 Bis(2-butoxyethyl) Phthalate-d4 CAS No. 1398065-96-7

Bis(2-butoxyethyl) Phthalate-d4

Cat. No.: B586600
CAS No.: 1398065-96-7
M. Wt: 370.478
InChI Key: CMCJNODIWQEOAI-ULDPCNCHSA-N
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Description

Bis(2-butoxyethyl) Phthalate-d4 is a deuterium-labeled derivative of Bis(2-butoxyethyl) Phthalate. This compound is primarily used as a plasticizer in various industrial applications. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving the tracking and quantification of phthalates in different environments .

Biochemical Analysis

Cellular Effects

Research on the cellular effects of Bis(2-butoxyethyl) Phthalate-d4 is limited. A study on a similar compound, Bis(2-butoxyethyl) phthalate, showed that it could delay puberty onset by increasing oxidative stress and apoptosis in Leydig cells in rats . This suggests that this compound might have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

Similar compounds have been shown to have threshold effects, as well as toxic or adverse effects at high doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-butoxyethyl) Phthalate-d4 involves the esterification of phthalic anhydride with deuterated 2-butoxyethanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The deuterium-labeled 2-butoxyethanol is a key raw material, and its availability and cost can significantly impact the overall production process .

Chemical Reactions Analysis

Types of Reactions

Bis(2-butoxyethyl) Phthalate-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis(2-butoxyethyl) Phthalate-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Environmental Studies: Tracking and quantifying phthalate contamination in water, soil, and air.

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of phthalates in biological systems.

    Material Science: Investigating the effects of plasticizers on the properties of polymers and other materials.

    Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) Phthalate (DEHP): A commonly used plasticizer with similar applications but without deuterium labeling.

    Dibutyl Phthalate (DBP): Another plasticizer with a shorter alkyl chain.

    Diisobutyl Phthalate (DiBP): Similar to DBP but with branched alkyl chains .

Uniqueness

The primary uniqueness of Bis(2-butoxyethyl) Phthalate-d4 lies in its deuterium labeling. This feature makes it invaluable in research applications where precise tracking and quantification are required. The deuterium atoms provide a distinct mass difference, allowing for easy differentiation from non-labeled compounds in analytical studies .

Properties

IUPAC Name

bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O6/c1-3-5-11-23-13-15-25-19(21)17-9-7-8-10-18(17)20(22)26-16-14-24-12-6-4-2/h7-10H,3-6,11-16H2,1-2H3/i7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCJNODIWQEOAI-ULDPCNCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOCCCC)C(=O)OCCOCCCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001334585
Record name Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001334585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1398065-96-7
Record name Bis(2-butoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001334585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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